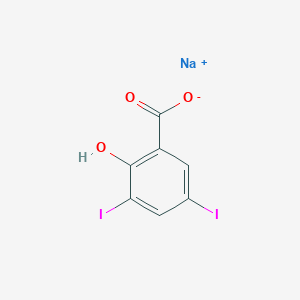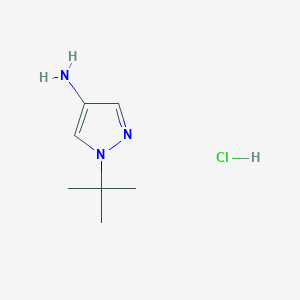
alpha-D-Glucoheptose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “alpha-D-Glucoheptose” is a representation of a carbohydrate structure using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a unique linear format based on atomic-level information about monosaccharides and their linkages . The WURCS format is particularly useful for representing glycans, which are essential biomolecules involved in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of carbohydrate structures like the one represented by “alpha-D-Glucoheptose” typically involves the synthesis of monosaccharides followed by their assembly into oligosaccharides or polysaccharides. The synthetic routes often include:
Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between monosaccharides. Common glycosyl donors and acceptors are used under specific conditions to achieve the desired linkages.
Protecting Group Strategies: Protecting groups are used to selectively block reactive hydroxyl groups during synthesis. These groups are later removed under specific conditions to yield the final carbohydrate structure.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. This method is highly efficient and allows for the production of specific carbohydrate structures with high precision.
Analyse Chemischer Reaktionen
Types of Reactions
Carbohydrate structures like “alpha-D-Glucoheptose” can undergo various chemical reactions, including:
Oxidation: Oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Substitution of hydroxyl groups with other functional groups, such as halogens or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid, bromine water, and nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., thionyl chloride), amines.
Major Products Formed
Oxidation: Formation of uronic acids, aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of halogenated sugars, amino sugars.
Wissenschaftliche Forschungsanwendungen
Chemistry
Carbohydrate structures are studied for their roles in chemical reactions and their potential as building blocks for complex molecules.
Biology
In biology, glycans are essential for cell-cell communication, immune response, and protein folding. They are studied for their roles in various biological processes and diseases.
Medicine
Glycans are investigated for their potential as therapeutic agents and diagnostic markers. They are involved in the development of vaccines, cancer therapies, and antiviral drugs.
Industry
In the industrial sector, glycans are used in the production of biofuels, food additives, and biodegradable materials.
Wirkmechanismus
The mechanism of action of carbohydrate structures involves their interactions with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes. The specific pathways involved depend on the structure and composition of the carbohydrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GlycoCT: Another notation for representing carbohydrate structures, similar to WURCS.
IUPAC Linear Code: A linear representation of carbohydrate structures based on IUPAC nomenclature.
Uniqueness
The WURCS notation is unique in its ability to represent complex carbohydrate structures with high precision and flexibility. It allows for the encoding of various structural features, such as repeating units, non-stoichiometric modifications, and alternative residue declarations .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-KTWJAUQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)




![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)




![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7881876.png)
